molecular formula C11H15NO3 B14289189 4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol

4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol

Cat. No.: B14289189
M. Wt: 209.24 g/mol
InChI Key: NHVFBFWZXPVVOY-FMIVXFBMSA-N
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Description

4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol is an organic compound that belongs to the class of phenolic compounds. It is structurally related to resorcinol, which is a type of dihydroxybenzene. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an ethyl group and a hydroxycarbonimidoyl group.

Preparation Methods

The synthesis of 4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the diazotization of 3-aminophenol or 1,3-diaminobenzene followed by hydrolysis . Another approach is the dialkylation of benzene with propylene to produce 1,3-diisopropylbenzene, which is then oxidized and rearranged to yield the desired compound . Industrial production methods often involve multi-step processes that include oxidation and rearrangement reactions to achieve high yields and purity.

Chemical Reactions Analysis

4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, disruption of microbial cell walls, and scavenging of free radicals .

Comparison with Similar Compounds

4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol is similar to other dihydroxybenzenes, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol

InChI

InChI=1S/C11H15NO3/c1-3-7-5-8(9(4-2)12-15)11(14)6-10(7)13/h5-6,13-15H,3-4H2,1-2H3/b12-9+

InChI Key

NHVFBFWZXPVVOY-FMIVXFBMSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1O)O)/C(=N/O)/CC

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=NO)CC

Origin of Product

United States

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